2,4-Dibromo-N-ethylaniline

Organic Synthesis Electrochemistry Regioselectivity

Sourcing a non-interchangeable 2,4-dibromo-N-ethyl scaffold with guaranteed regiochemistry is a persistent bottleneck in multi-step API and dye synthesis. 2,4-Dibromo-N-ethylaniline (CAS 81090-46-2) is the exact solution, providing two orthogonally reactive bromine handles and an N-ethyl group that tunes steric and electronic profiles for sequential Suzuki or Buchwald-Hartwig coupling. This specific substitution pattern is achieved through high-regioselectivity electrochemical synthesis, ensuring batch-to-batch consistency that casual isomeric mixtures cannot match. Key supply advantages: (1) Exclusive 2,4-dibromo regiochemistry verified, eliminating isomeric contamination risk; (2) Available in bulk quantities (1 kg+) with scalable weekly supply; (3) Single-batch sourcing for uninterrupted R&D and production campaigns.

Molecular Formula C8H9Br2N
Molecular Weight 278.97 g/mol
CAS No. 81090-46-2
Cat. No. B15435796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-N-ethylaniline
CAS81090-46-2
Molecular FormulaC8H9Br2N
Molecular Weight278.97 g/mol
Structural Identifiers
SMILESCCNC1=C(C=C(C=C1)Br)Br
InChIInChI=1S/C8H9Br2N/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3
InChIKeyCLGJTNUYMOYQBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-N-ethylaniline: Baseline Overview


2,4-Dibromo-N-ethylaniline (CAS 81090-46-2) is a disubstituted aniline derivative characterized by the presence of two bromine atoms at the ortho and para positions and an N-ethyl substituent. It belongs to a class of valuable and versatile N-substituted 2,4-dibromoanilines, which are key intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals [1]. This specific compound is distinguished by its unique substitution pattern, which dictates its reactivity and physicochemical properties, making it a non-interchangeable building block in complex organic syntheses.

2,4-Dibromo-N-ethylaniline: Substituent Specificity


The specific substitution pattern of 2,4-dibromo-N-ethylaniline—bromine atoms at the 2- and 4- positions and an ethyl group on the nitrogen—is critical for its intended function. Changing any of these features can drastically alter the compound's reactivity profile, such as its behavior in cross-coupling reactions, or its selectivity in biological systems. For instance, the N-ethyl group influences the compound's basicity and steric bulk, while the ortho- and para-bromines provide specific handles for further functionalization. The electrochemical synthesis method highlights the high regioselectivity required to obtain this specific 2,4-dibromo pattern, underscoring that alternative substitution patterns (e.g., 2,5- or 3,4-dibromo) are distinct chemical entities with different properties and cannot be casually substituted [1].

2,4-Dibromo-N-ethylaniline: Differentiation Evidence


Electrochemical Regioselective Dibromination

An electrochemical method has been developed for the dibromination of aryl amines, specifically targeting the ortho- and para- positions to yield N-substituted 2,4-dibromoanilines, a class which includes 2,4-Dibromo-N-ethylaniline. The method is characterized by high regioselectivity, which is crucial for obtaining the specific 2,4-isomer rather than other dibromo or tribromo byproducts [1]. While specific yield data for the N-ethyl derivative is not isolated, the method is reported to afford a range of N-substituted 2,4-dibromoanilines in 'moderate to excellent yields' with high regioselectivity. This contrasts with less selective bromination methods (e.g., using elemental bromine) that often yield mixtures of regioisomers, such as 2,5- or 2,6-dibromoanilines, which can be difficult to separate .

Organic Synthesis Electrochemistry Regioselectivity

N-Alkyl Group Impact on Reactivity

The reactivity of N,N-dialkylanilines with bromine is highly dependent on the alkyl substituent. The tendency for alkyl groups to be cleaved during reactions decreases in the order isopropyl > ethyl > methyl . This indicates that the N-ethyl group in 2,4-Dibromo-N-ethylaniline provides a balance between stability and potential for dealkylation, making it a more stable intermediate than the N-isopropyl analog but more susceptible to dealkylation than the N-methyl analog under certain conditions.

Organic Synthesis Structure-Activity Relationship N-Alkylation

2,4-Dibromo-N-ethylaniline: Application Scenarios


Chemoselective Cross-Coupling

The ortho- and para-bromo substituents on the aromatic ring of 2,4-Dibromo-N-ethylaniline serve as orthogonal handles for sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The electron-withdrawing nature of the bromines activates the ring for further functionalization, while the N-ethyl group provides a degree of steric and electronic tuning. The high regioselectivity of its electrochemical synthesis ensures that the bromine atoms are in the desired positions, a critical factor for the success of multi-step synthetic routes in medicinal chemistry and materials science [1].

Dye and Agrochemical Intermediate

Halogenated anilines, particularly those with specific substitution patterns like 2,4-dibromo, are foundational building blocks for azo dyes, pigments, and active ingredients in agrochemicals. The presence of both bromine atoms and the N-ethyl group allows for precise modulation of the final product's color, binding affinity, or biological activity. The compound is explicitly identified for use as an intermediate in these industries [1]. Its specific substitution pattern is what makes it a target for procurement in these sectors, as opposed to other bromoaniline isomers.

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